

Application Notes & Protocols: Three-Dimensional Measurement Using the Talbot Effect

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Compound of Interest

Compound Name: *Talbot*

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Introduction

The **Talbot** effect is a near-field diffraction phenomenon first observed in 1836 by Henry Fox **Talbot**.^[1] When a periodic structure, such as a diffraction grating, is illuminated by a coherent, collimated light source, it produces self-images of the grating at specific, regular distances from the grating plane.^{[1][2]} This distance is known as the **Talbot** length. This non-contact, high-precision measurement principle has found numerous applications in optical metrology, including surface profiling, step-height measurement, and 3D contouring.^{[2][3]} These notes provide an overview of the principles and detailed protocols for researchers and scientists interested in applying the **Talbot** effect for three-dimensional measurements.

The core principle lies in the relationship between the **Talbot** length (

$$Z_T$$

ZT

), the grating period (d), and the wavelength of the light (

$$\lambda$$

λ

), as first shown by Lord Rayleigh.^{[1][2]} The formula for the **Talbot** length is:

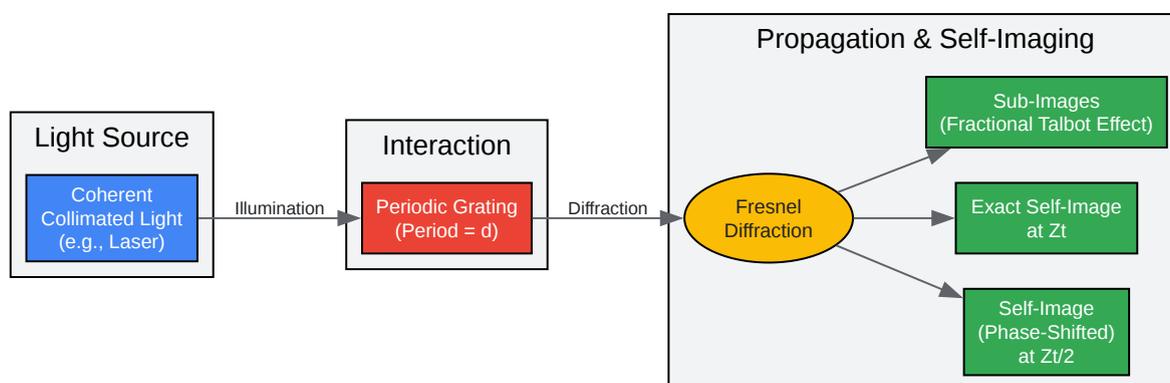
$$Z_T = \frac{2d^2}{\lambda}$$

$$ZT = \lambda^2 d^2$$

Distortions in the self-image of the grating, caused by the topography of a sample placed in its path, can be analyzed to reconstruct a three-dimensional surface map.

Logical Relationship: Principle of the Talbot Effect

The following diagram illustrates the fundamental principle of the **Talbot** effect, where a periodic grating generates self-images at integer multiples of the **Talbot** length and fractional, phase-shifted images at other regular intervals.



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Diagram 1: The basic principle of the **Talbot** self-imaging effect.

Application 1: Surface Profiling of Transparent Objects

Technique: Phase-Shifting **Talbot** Interferometry

Talbot interferometry is a robust and relatively inexpensive method for surface profiling, particularly for transparent objects where other methods may not be applicable.[4] It utilizes a moiré pattern, formed by the interference of a deformed grating image with a second reference grating, to reveal the surface topography.[4][5]

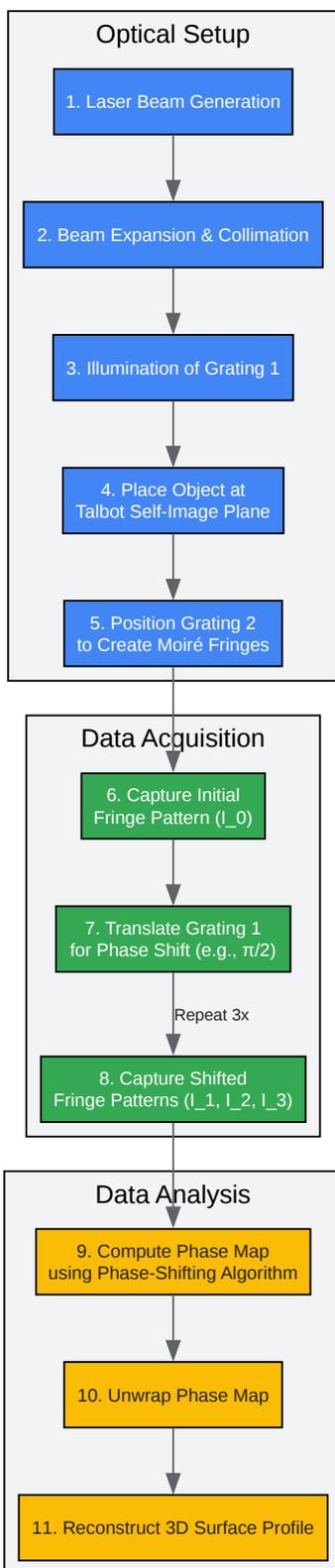
Experimental Protocol: Phase-Shifting Talbot Interferometry

This protocol details the steps for measuring the surface profile of a transparent object.

Materials and Equipment:

- Coherent light source (e.g., He-Ne laser, $\lambda = 632.8$ nm)
- Beam expander and collimating lens
- Two identical high-frequency diffraction gratings (Ronchi rulings)
- High-precision linear translation stage
- Object stage
- High-resolution CCD or CMOS camera
- Frame grabber and computer with phase analysis software

Experimental Workflow: Phase-Shifting Talbot Interferometry



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Diagram 2: Step-by-step workflow for 3D surface profiling.

Procedure:

- **System Alignment:** Align the laser, beam expander, and collimating lens to produce a clean, collimated plane wave.
- **Grating Placement:** Position the first grating (G1) perpendicular to the beam path.
- **Object Placement:** Place the transparent object to be measured on the object stage, positioned at one of the self-image planes of G1.[5]
- **Moiré Fringe Formation:** Place the second grating (G2) at the location of the deformed grating image. A moiré fringe pattern will result from the interference between the distorted self-image of G1 (after passing through the object) and the rulings of G2.[4]
- **Image Capture:** Focus the CCD camera on the moiré pattern and record the initial intensity distribution.
- **Phase Shifting:** Use the linear translation stage to move G1 in precise steps perpendicular to the grating lines to introduce a known phase shift into the fringe pattern. For a four-step algorithm, capture images at phase shifts of 0 , $\pi/2$, π , and $3\pi/2$. [4]
- **Data Analysis:** Use a phase-shifting algorithm to calculate the phase map from the captured fringe patterns. This phase map is directly related to the surface height variations of the object.
- **3D Reconstruction:** After phase unwrapping, convert the phase data into height data to generate the 3D surface profile.

Data Comparison: The results obtained via this method have been shown to compare well with mechanical stylus methods.[4][5]

Parameter	Phase-Shifting Talbot Interferometry	Mechanical Stylus
Measurement Type	Non-contact, optical	Contact, mechanical
Specimen 1 Height	< 350 μm (spherical)[5]	< 350 μm [5]
Specimen 2 Height	50 μm (uneven surface)[5]	50 μm [5]
Advantages	Robust, inexpensive, suitable for transparent objects[4]	High accuracy for hard surfaces
Limitations	Sensitive to vibrations, requires coherent source	Can damage soft surfaces, slower

Application 2: Step-Height Measurement

Technique: Two-Wavelength **Talbot** Effect

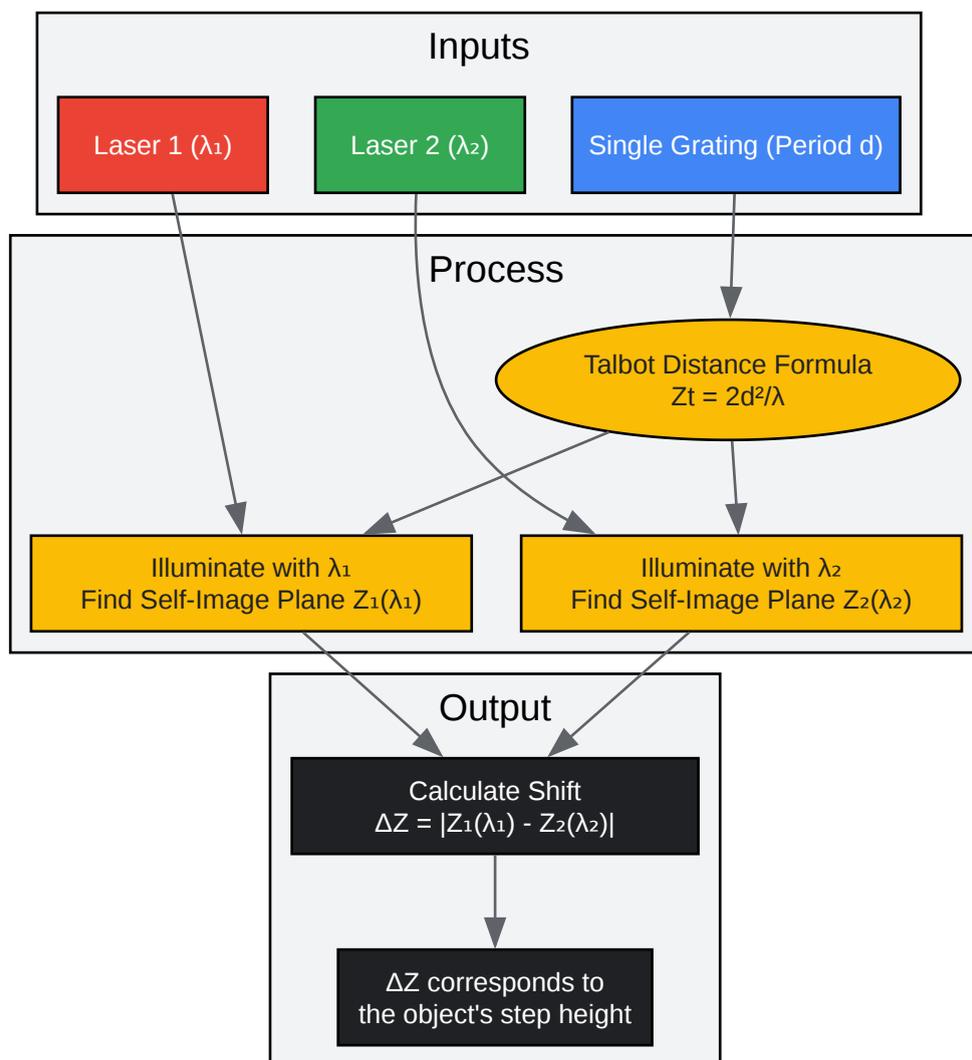
For measuring large, discontinuous step heights, traditional interferometry can suffer from phase ambiguity. The two-wavelength **Talbot** effect method overcomes this by using the shift in the **Talbot** self-image plane's position with a change in wavelength.[6] This allows for absolute distance and step-height measurements without mechanical scanning.[6][7]

Experimental Protocol: Two-Wavelength Talbot Method

Materials and Equipment:

- Two coherent light sources with different wavelengths (e.g., $\lambda_1 = 632.8 \text{ nm}$, $\lambda_2 = 532 \text{ nm}$)[7]
- Beam combining optics
- Collimating lens
- A single periodic grating
- CCD camera mounted on a precision translation stage
- Computer for image analysis (e.g., using Fourier-transform fringe analysis)

Logical Relationship: Two-Wavelength Measurement



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Diagram 3: Logic for determining step height via wavelength shifting.

Procedure:

- Setup: Align the two laser beams to be collinear and illuminate the diffraction grating.
- First Wavelength Measurement: Illuminate the grating with the first laser (λ_1). Place the object such that its two discontinuous surfaces are in the beam path.

- **Locate Self-Image:** Move the CCD camera along the optical axis to find the plane where the self-image of the grating on the first surface of the object has the maximum contrast. Record this position, Z_1 .
- **Second Wavelength Measurement:** Switch to the second laser (λ_2).
- **Locate Second Self-Image:** Again, move the CCD camera to find the plane of maximum contrast for the self-image on the second surface of the object. Record this position, Z_2 . The shift in the **Talbot** distance due to the wavelength change effectively scans the depth.
- **Calculate Step Height:** The step height of the object is the absolute difference between the two recorded positions: $\Delta Z = |Z_1 - Z_2|$. Fourier-transform fringe analysis can be used to precisely determine the position of maximum fringe contrast.[6]

Alternative Method: A variation of this technique uses a fixed wavelength and a dynamic grating displayed on a Liquid Crystal Display (LCD).[7] By changing the period of the grating electronically, the **Talbot** distance can be shifted without any mechanical movement, achieving a similar effect.[7]

Parameter	Two-Wavelength Method	Dynamic Grating (LCD) Method
Scanning Method	Wavelength scanning[6]	Grating period scanning[7]
Mechanical Movement	None for scanning (camera moves for focus)[6]	None[7]
Example Step Height	9.36 cm[7]	N/A
Wavelengths (λ_1, λ_2)	632 nm (Red), 532 nm (Green) [7]	632.8 nm (fixed)[7]
Grating Period (d)	Fixed	Variable (e.g., 64 μm , 128 μm , 192 μm)[7]
Advantages	High stability, no phase ambiguity, wide measurement range[6]	No mechanical movement, real-time control[7]

Summary of Quantitative Data

The following table summarizes the performance and specifications reported in various studies on 3D measurement using the **Talbot** effect.

Measurement Technique	Parameter Measured	Range	Resolution / Error	Light Source	Grating Period	Ref.
Phase-Shifting Talbot Interferometry	Surface Profile	< 350 μm	N/A	Laser	N/A	[4][5]
Two-Wavelength Method	Step Height	9.36 cm	N/A	$\lambda_1=632\text{nm}$, $\lambda_2=532\text{nm}$	N/A	[7]
Missing-Order Talbot Effect	Displacement	1 mm	RMSE: 1.25 μm	632 nm Laser	100 μm	[8]
Missing-Order Talbot Effect	Displacement	10 mm	RMSE: ~40 μm	632 nm Laser	100 μm	[8]
Missing-Order Talbot Effect	Displacement	30 mm	RMSE: ~89 μm	632 nm Laser	100 μm	[8]

Conclusion

Three-dimensional measurement techniques based on the **Talbot** effect offer versatile, non-contact solutions for a variety of metrological challenges. Phase-shifting **Talbot** interferometry

is well-suited for detailed surface profiling of transparent materials, while the two-wavelength method provides a robust solution for measuring large, discontinuous step heights without the ambiguity common to single-wavelength interferometry. The continued development of related techniques, such as using dynamic LCD gratings and analyzing the missing-order **Talbot** effect, promises further advancements in range, precision, and ease of use. These methods provide powerful tools for quality control, material characterization, and fundamental research.

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